molecular formula C10H21ClN2O2 B1398475 N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236256-96-4

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1398475
M. Wt: 236.74 g/mol
InChI Key: JEXIYBZMUOIHGY-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride is a chemical compound with the CAS Number: 1193389-05-7 . It has a molecular weight of 236.74 . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI Code for N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride is 1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10 (13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3, (H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride has a molecular weight of 236.74 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Analytical Toxicology

  • A study by De Paoli et al. (2013) focused on characterizing psychoactive arylcyclohexylamines using various analytical techniques. The research highlighted the use of N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride in identifying these compounds in biological matrices like blood, urine, and vitreous humor.

Synthetic Chemistry

  • Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This research Wei et al., 2016 contributes to the understanding of synthetic pathways and procedures for compounds structurally related to N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride.

Pharmacology and Medicinal Chemistry

  • Research by Tokuhara et al. (2018) identified a potent renin inhibitor that shares structural similarities with N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride. This study Tokuhara et al., 2018 offers insights into the structural modification of these compounds to improve pharmacokinetic profiles.
  • A study by Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in visualizing primary breast tumors. This research Caveliers et al., 2002 demonstrates the potential medical applications of compounds similar to N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride in cancer detection.

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride has been studied as a 3-D dose verification quality assurance tool in radiotherapy treatment planning . This suggests potential future directions in the field of medical dosimetry.

Relevant Papers The compound has been mentioned in a few papers. One study presented the compound as a novel composition of polymer gel dosimeter for 3-D dose verification in radiotherapy treatment planning . Another study discussed the enhancement of the dosimetric properties of a similar compound, N-(3-methoxypropyl) acrylamide, for cancer treatment .

properties

IUPAC Name

N-(3-methoxypropyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-14-8-4-7-12-10(13)9-5-2-3-6-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXIYBZMUOIHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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